
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C17H17N3O and a molecular weight of 279.34 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenecarboxamide group. The benzimidazole ring has two nitrogen atoms and the benzenecarboxamide group contains an amide functional group attached to a benzene ring .Applications De Recherche Scientifique
Catalytic Assemble and Antimicrobial/Antioxidant Activities
- Research Context: A study explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, involving 2-amino-5,6-dimethyl-1H-benzimidazole with bioactive aromatic heterocyclic carboxylic and fatty acids. The compounds were screened for antimicrobial and antioxidant activity.
- Findings: Compounds exhibited promising antimicrobial activity against tested microorganisms, with notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Synthesis and Pharmacological Evaluation
- Research Context: The synthesis and pharmacological evaluation of a series of compounds, including those with 5,6-dimethyl-1H-benzimidazole structure, were conducted for potential antipsychotic properties.
- Findings: These compounds, particularly those with methyl groups on the pyrazole ring, showed activity in behavioral animal tests, indicating potential for antipsychotic applications without interaction with dopamine receptors (Wise et al., 1987).
Synthesis of Heterocycles and N-(4-Methoxy-3-Nitrobenzyl) Derivatives
- Research Context: Research into the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride focused on generating N-(4-methoxy-3-nitrobenzyl) derivatives, exploring their chemical properties and potential applications.
- Findings: The study achieved synthesis of various derivatives, contributing to the understanding of chemical reactions involving compounds with the benzimidazole structure (Harutyunyan, 2016).
Coordination Chemistry and Bidentate Bis(NHC) Ligands
- Research Context: The study investigated the coordination chemistry of bidentate bis(NHC) ligands, which include benzimidazole derivatives, with different NHC donors.
- Findings: New bis(NHC) precursors were synthesized, featuring a benzimidazolium group, contributing to the field of organometallic chemistry and potential catalytic applications (Schick et al., 2014).
Synthesis of Benzimidazolequinones and Cytotoxicity
- Research Context: The synthesis of dimethyl substituted benzimidazoles, including cyclopropane fused benzimidazoles, was studied for their cytotoxicity towards human skin fibroblast cells.
- Findings: The presence of dimethyl group substituents significantly reduced the cytotoxicity of benzimidazolequinones, suggesting potential in medicinal chemistry applications (Hehir et al., 2008).
Propriétés
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNQCTWLHIKOOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

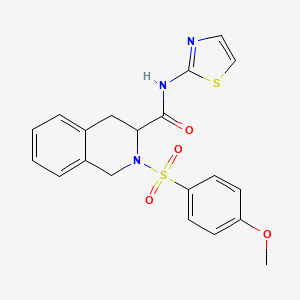
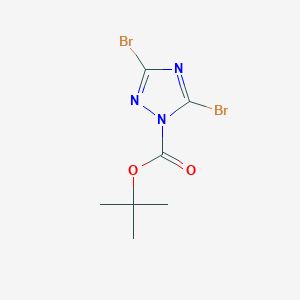
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)

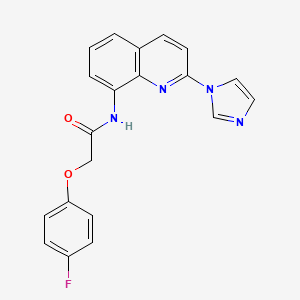
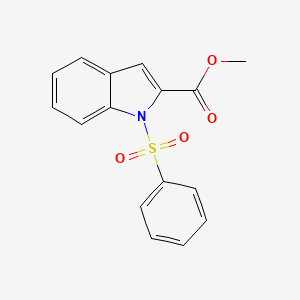
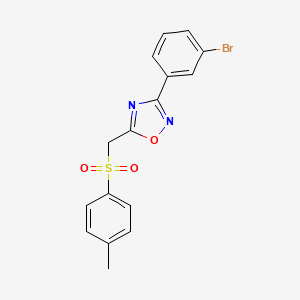
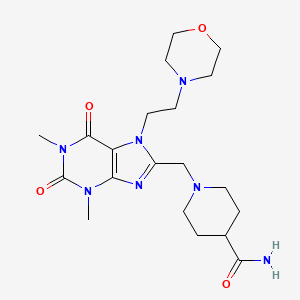
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)
![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)

![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)